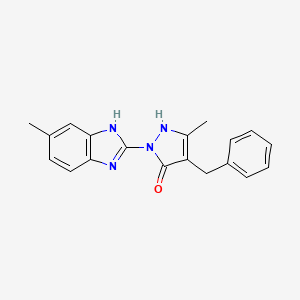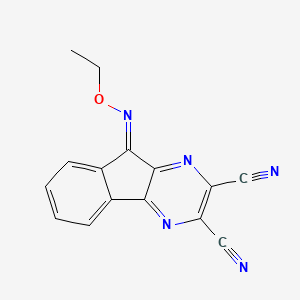
IDX184
Übersicht
Beschreibung
IDX184 ist ein lebergerichtetes Prodrug von 2’-Methylguanosinmonophosphat. Es wird hauptsächlich als Nucleotidylpolymerase-Inhibitor zur Behandlung chronischer Hepatitis-C-Virus-Infektionen entwickelt . This compound hat eine signifikante antivirale Aktivität gezeigt und soll die Bildung seiner aktiven Triphosphatform in der Leber verbessern .
Herstellungsmethoden
This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Modifikation von 2’-Methylguanosin beinhalten. Die industrielle Produktion von this compound beinhaltet die Optimierung dieser Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Phosphorylierung: Die Umwandlung von 2’-Methylguanosin in seine Monophosphatform.
Substitution: Einführung der Phosphoramidatgruppe zur Verbesserung der Leberzielung.
Hydrolyse: Das Prodrug wird in der Leber hydrolysiert, um das aktive 2’-Methylguanosinmonophosphat freizusetzen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Phosphorylierungsmittel und Phosphoramidatreagenzien. Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist die aktive Triphosphatform von 2’-Methylguanosin .
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung von Nucleotidylpolymerase-Inhibitoren verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf die Virusreplikation und die Leberzielung.
Industrie: Potenzieller Einsatz bei der Entwicklung anderer lebergerichteter Prodrugs und antiviraler Therapien.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die nicht-strukturelle 5B-RNA-abhängige RNA-Polymerase des Hepatitis-C-Virus hemmt. Das Prodrug ist so konzipiert, dass es die aktive Triphosphatform von 2’-Methylguanosin in die Leber liefert, wo es die Virusreplikation hemmt, indem es in die virale RNA integriert und eine Kettenabbruch verursacht .
Vorbereitungsmethoden
IDX184 is synthesized through a series of chemical reactions involving the modification of 2’-methylguanosine. The industrial production of this compound involves optimizing these reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
IDX184 undergoes several types of chemical reactions, including:
Phosphorylation: The conversion of 2’-methylguanosine to its monophosphate form.
Substitution: Introduction of the phosphoramidate group to enhance liver targeting.
Hydrolysis: The prodrug is hydrolyzed in the liver to release the active 2’-methylguanosine monophosphate.
Common reagents used in these reactions include phosphorylating agents and phosphoramidate reagents. The major product formed from these reactions is the active triphosphate form of 2’-methylguanosine .
Wissenschaftliche Forschungsanwendungen
IDX184 has several scientific research applications, including:
Chemistry: Used as a model compound for studying nucleotide polymerase inhibitors.
Biology: Investigated for its effects on viral replication and liver targeting.
Industry: Potential use in the development of other liver-targeted prodrugs and antiviral therapies.
Wirkmechanismus
IDX184 exerts its effects by inhibiting the non-structural 5B RNA-dependent RNA polymerase of the hepatitis C virus. The prodrug is designed to deliver the active triphosphate form of 2’-methylguanosine in the liver, where it inhibits viral replication by incorporating into the viral RNA and causing chain termination .
Vergleich Mit ähnlichen Verbindungen
IDX184 wird mit anderen Nucleotidyl-Inhibitoren wie Ribavirin, Sofosbuvir und R7128 verglichen. Im Gegensatz zu diesen Verbindungen ist this compound speziell für die Leberzielung konzipiert, wodurch seine antivirale Aktivität verstärkt und die systemische Exposition reduziert wird . Dieser lebergerichtete Ansatz macht this compound einzigartig unter den Nucleotidylpolymerase-Inhibitoren.
Ähnliche Verbindungen umfassen:
Ribavirin: Ein weit verbreitetes antivirales Medikament mit breitem Wirkungsspektrum.
Sofosbuvir: Ein von der FDA zugelassenes Nucleotidyl-Inhibitor für das Hepatitis-C-Virus.
R7128: Ein weiterer Nucleotidyl-Inhibitor in klinischen Studien für das Hepatitis-C-Virus.
This compound zeichnet sich durch seine lebergerichtete Verabreichung und seine potente antivirale Aktivität aus, was es zu einem vielversprechenden Kandidaten für die weitere klinische Entwicklung macht .
Eigenschaften
IUPAC Name |
S-[2-[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-(benzylamino)phosphoryl]oxyethyl] 3-hydroxy-2,2-dimethylpropanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N6O9PS/c1-24(2,13-32)22(35)42-10-9-38-41(37,28-11-15-7-5-4-6-8-15)39-12-16-18(33)25(3,36)21(40-16)31-14-27-17-19(31)29-23(26)30-20(17)34/h4-8,14,16,18,21,32-33,36H,9-13H2,1-3H3,(H,28,37)(H3,26,29,30,34)/t16-,18-,21-,25-,41?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHMGRXAHIXTBM-TWFJNEQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(NCC4=CC=CC=C4)OCCSC(=O)C(C)(C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(NCC4=CC=CC=C4)OCCSC(=O)C(C)(C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N6O9PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028050 | |
| Record name | IDX-184 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036915-08-8 | |
| Record name | 2′-C-Methylguanosine 5′-[2-[(3-hydroxy-2,2-dimethyl-1-oxopropyl)thio]ethyl N-(phenylmethyl)phosphoramidate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036915-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | IDX-184 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1036915088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IDX-184 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IDX-184 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W44B4S9OC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B607982.png)








